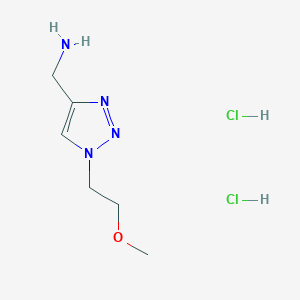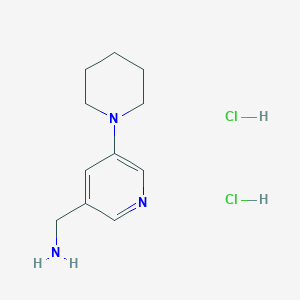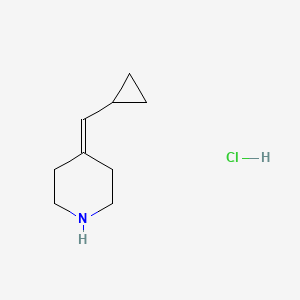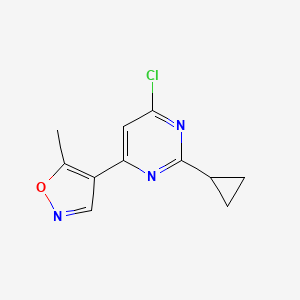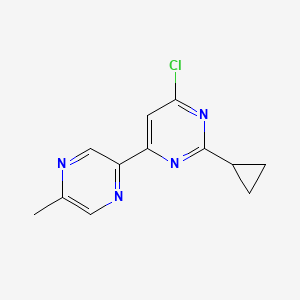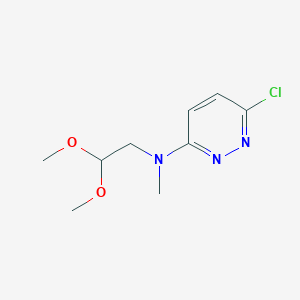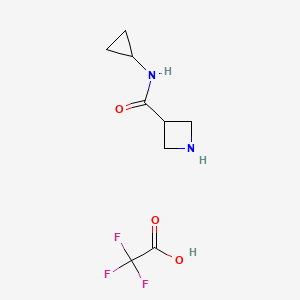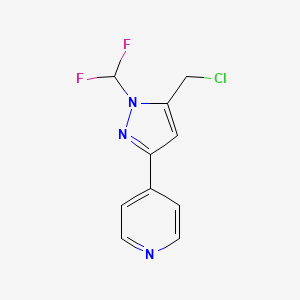
4-(5-(氯甲基)-1-(二氟甲基)-1H-吡唑-3-基)吡啶
描述
4-(5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine, often referred to as CMDF-pyrazole, is a pyrazole-based compound with a variety of applications in scientific research. It is a type of heterocyclic compound, containing both nitrogen and carbon atoms, and has a wide range of properties that make it well-suited for use in a variety of experiments. CMDF-pyrazole is used in a variety of lab experiments and has been found to have a number of biochemical and physiological effects.
科学研究应用
合成与表征
- Bonacorso 等人 (2015) 描述了一种高效的方法来合成具有吡唑环的新型吡啶衍生物,表现出有希望的抗氧化和抗菌活性。这些化合物包括具有不同卤素取代基的衍生物,对多种病原体表现出显着的抑菌和杀菌活性 (Bonacorso 等,2015).
- Shen 等人 (2012) 合成了吡唑衍生物并对其进行了表征,重点是它们的晶体结构和计算研究,提供了对这些化合物的热力学性质和稳定性的见解 (Shen 等,2012).
光物理性质和 OLED 应用
- Huang 等人 (2013) 合成了带有吡唑螯合物的 Pt(II) 配合物,展示了它们的机械发光和浓度依赖性光致发光,表明在 OLED 中具有潜在应用,可实现高效的白光发射 (Huang 等,2013).
催化应用
- Nyamato 等人 (2014) 探索了非对称(吡唑基甲基)吡啶金属配合物作为乙烯低聚催化剂,强调了溶剂和助催化剂在产物分布中的作用。这项研究强调了吡唑-吡啶基配体在微调催化活性中的效用 (Nyamato 等,2014).
抗菌活性
- 烟酸酰肼衍生物(包括吡唑基(吡啶基)甲酮)的合成和抗菌评价揭示了它们强大的抗分枝杆菌活性。这表明吡啶-吡唑化合物在开发新的抗菌剂中具有潜力 (Sidhaye 等,2011).
作用机制
Target of Action
The compound contains a pyridine and a pyrazole ring, both of which are common in many biologically active molecules . These structures can interact with various biological targets, but without specific studies, it’s hard to identify the exact targets of this compound.
Mode of Action
The mode of action would depend on the specific biological target of the compound. For instance, some pyridine derivatives are known to inhibit enzymes or bind to receptors, altering their function .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Pyridine derivatives are involved in a wide range of biological processes .
Result of Action
The molecular and cellular effects would depend on the compound’s targets and mode of action. Some pyridine derivatives have been found to have antimicrobial, anticancer, and anti-inflammatory effects .
属性
IUPAC Name |
4-[5-(chloromethyl)-1-(difluoromethyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF2N3/c11-6-8-5-9(15-16(8)10(12)13)7-1-3-14-4-2-7/h1-5,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKMVXMTCFCCER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)CCl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




